4-[2-Phenyl-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]phenol, commonly known as PHTPP, is a synthetic compound widely employed in scientific research as a selective antagonist of estrogen receptor beta (ERβ) [, , , , , , , , , , , , , , , , , , , , , , , , , , , , ]. Its selectivity for ERβ over ERα makes it a valuable tool for dissecting the distinct roles of these two estrogen receptor subtypes in various biological processes.
PHTPP, or 4-hydroxy-3-(4-(trifluoromethyl)phenyl)-2H-chromen-2-one, is a synthetic, nonsteroidal compound that acts as a selective antagonist for the estrogen receptor beta (ERβ). It is primarily utilized in scientific research to investigate the role of ERβ in various biological processes. PHTPP exhibits a significant selectivity for ERβ over ERα, with a reported 36-fold preference, making it a valuable tool for studying estrogen signaling pathways without the confounding effects of ERα activation .
PHTPP is classified as a chemical compound under the category of selective estrogen receptor modulators (SERMs). Its chemical structure includes multiple functional groups that contribute to its biological activity. The compound's CAS number is 805239-56-9, and it can be identified through various databases including PubChem and ChemSpider .
The synthesis of PHTPP typically involves several steps of organic synthesis techniques. While specific detailed protocols may vary, common methods include:
The molar mass of PHTPP is approximately 423.318 g/mol, and its molecular formula is C20H11F6N3O. The compound's solubility in DMSO is about 21.67 mg/mL, which is relevant for preparing stock solutions for biological assays .
PHTPP's molecular structure features a chromone core with various substituents that enhance its selectivity for ERβ. The presence of trifluoromethyl groups significantly influences its binding affinity and selectivity.
PHTPP primarily functions as an antagonist in estrogen receptor signaling pathways. It has been shown to inhibit estradiol-stimulated ERβ activity while leaving ERα activity unaffected. This selective antagonism can lead to significant decreases in follicle-stimulating hormone-mediated cyclic AMP production by up to 80% at certain concentrations .
In experimental setups, PHTPP is typically applied at concentrations around M to effectively block ERβ signaling without altering basal activity levels. This characteristic makes it particularly useful in distinguishing the physiological roles of ERα and ERβ in various tissues .
The mechanism by which PHTPP exerts its effects involves binding to the estrogen receptor beta, leading to conformational changes that prevent receptor activation by estrogen. This silent antagonism allows researchers to study the downstream effects of ERβ inhibition without interference from other pathways activated by estrogen.
Experimental data indicate that PHTPP does not affect estradiol-induced ERα activity, highlighting its specificity and potential for targeted studies in estrogen-related research .
PHTPP appears as a crystalline solid at room temperature, with stability under standard laboratory conditions. It should be stored at -20°C in powder form or at -80°C when dissolved in solvent to maintain integrity over time.
PHTPP is primarily used in scientific research contexts, particularly in studies exploring the differential roles of estrogen receptors in various biological systems. Its applications include:
Researchers utilize PHTPP to dissect complex interactions within the endocrine system and develop insights into hormone-related diseases .
Estrogen receptors (ERs) are ligand-activated transcription factors that mediate the pleiotropic effects of estrogens in target tissues. The identification of estrogen receptor beta (ERβ) in 1996 fundamentally transformed our understanding of estrogen signaling, revealing a previously unrecognized complexity in hormonal regulation [8]. ERβ shares common structural domains with estrogen receptor alpha (ERα), including a DNA-binding domain (95% homology) and a ligand-binding domain (59% homology), but exhibits distinct N-terminal activation functions that confer unique functional properties [10]. The tissue distribution of these receptors varies significantly: while ERα predominates in the uterus, liver, and mammary gland stroma, ERβ is highly expressed in granulosa cells of the ovary, prostate epithelium, colon, lung, and specific brain regions [6] [8].
The functional dichotomy between ER subtypes is particularly evident in cancer biology. ERα drives proliferation in hormone-responsive cancers like breast cancer, whereas ERβ frequently exhibits tumor suppressor activity. In breast cancer progression, ERβ expression declines significantly, with loss correlating with poor differentiation and advanced disease [7] [10]. Similarly, in prostate cancer, ERβ expression is reduced during malignancy progression, suggesting a protective role [8]. Beyond oncology, ERβ modulates critical physiological processes including neuroprotection against brain edema after traumatic injury [1], regulation of cardiovascular function, and maintenance of bone density [8]. The distinct and sometimes opposing functions of ER subtypes necessitate receptor-selective pharmacological tools to dissect their individual contributions to physiology and disease.
Table 1: Characteristics of Estrogen Receptor Subtypes
Characteristic | ERα | ERβ |
---|---|---|
Gene Symbol | ESR1 | ESR2 |
Chromosomal Location | 6q25.1 | 14q23.2 |
Amino Acid Length | 595 | 530 |
Tissue Distribution | Uterus, liver, breast stroma, bone | Ovary (granulosa cells), prostate epithelium, colon, lung, CNS |
Primary Functions | Mammary development, endometrial proliferation, bone maintenance | Neuroprotection, tumor suppression, immune regulation, ovarian function |
Cancer Role | Oncogenic driver in breast cancer | Tumor suppressor in breast/prostate cancers |
4-[2-Phenyl-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]phenol, known as PHTPP, emerged from targeted drug discovery efforts to develop subtype-selective estrogen receptor modulators. First described in medicinal chemistry literature in 2004, PHTPP was designed through structure-based optimization of the pyrazolo[1,5-a]pyrimidine scaffold to achieve high-affinity binding specifically to ERβ [4] [9]. Pharmacological characterization revealed that PHTPP exhibits 36-fold selectivity for ERβ over ERα in competitive binding assays, with full antagonism demonstrated in co-transfection assays using human endometrial cancer cells (HEC-1) [4]. The molecular basis for this selectivity stems from PHTPP's specific interactions with residue differences within the ligand-binding pocket of ERβ, particularly leveraging the smaller cavity size compared to ERα.
PHTPP's pharmacological profile has established it as a gold standard tool compound for probing ERβ-specific functions. The compound demonstrates pure antagonistic activity without partial agonist effects, effectively blocking 17β-estradiol (E2)-induced transcriptional activation in cellular models expressing ERβ [4] [6]. This antagonism has been mechanistically validated through multiple approaches: PHTPP treatment prevents E2-mediated recruitment of coactivators to ERβ response elements, reverses E2-induced gene expression changes, and inhibits E2-mediated functional responses in diverse experimental systems [3] [6]. Its physicochemical properties include a molecular weight of 423.31 g/mol and solubility profiles of 33 mM in DMSO and 100 mM in ethanol, facilitating its application in various experimental contexts [4].
The pharmacological toolkit for ERβ interrogation includes several antagonists with varying selectivity profiles and mechanisms of action. PHTPP represents the most selective ERβ antagonist, with minimal cross-reactivity with ERα at standard concentrations (10-100 nM) [4]. In contrast, ICI 182,780 (fulvestrant) functions as a broad-spectrum ER antagonist that targets both ERα and ERβ with approximately equal affinity through a distinct mechanism involving receptor degradation [1] [9]. Another compound, MPP (methyl-piperidino-pyrazole), exhibits 200-fold selectivity for ERα over ERβ and is often used in combination with PHTPP to achieve comprehensive ER blockade [1] [9].
The functional differences between these antagonists become evident when examining their research applications. In studies of traumatic brain injury (TBI), combined administration of PHTPP and MPP blocked estrogen-mediated reduction of brain edema and blood-brain barrier disruption, whereas either antagonist alone was insufficient to block these effects [1]. This suggests that both ER subtypes contribute to estrogen's neuroprotective actions. In endometriosis research, PHTPP specifically inhibited E2-induced proliferation and inflammatory responses in human endometriotic tissues, while MPP was ineffective, demonstrating the ERβ-specific pathogenesis in this condition [6].
Table 2: Comparative Profile of Estrogen Receptor Antagonists
Antagonist | Primary Target | Selectivity Ratio | Mechanism of Action | Key Research Applications |
---|---|---|---|---|
PHTPP | ERβ | 36-fold over ERα | Competitive antagonist without degradation | ERβ-specific functions in cancer, neuroprotection, endometriosis |
MPP | ERα | 200-fold over ERβ | Competitive antagonist | ERα-specific signaling, often combined with PHTPP |
ICI 182,780 (Fulvestrant) | ERα/ERβ | Non-selective | Receptor degradation | Pan-ER inhibition, breast cancer therapy |
4-Hydroxytamoxifen | ERα/ERβ | Non-selective | Selective ER modulator (SERM) | Breast cancer therapy, mixed agonist/antagonist activity |
Species specificity represents a critical consideration in antagonist application. While PHTPP effectively antagonizes human, rat, and mouse ERβ, it shows no functional activity against zebrafish estrogen receptors (esr2a and esr2b) even at high concentrations (10 μM) [9]. This cross-species variation highlights important differences in ERβ ligand binding domains across vertebrates and necessitates species-specific validation of pharmacological tools. Therapeutically, PHTPP has demonstrated significant anti-tumor effects in preclinical models of breast cancer, where it reduced tumor-initiating cell populations by 53.7% in luminal and 45.5% in triple-negative subtypes, outperforming conventional antiestrogens like tamoxifen and fulvestrant in targeting cancer stem cells [7]. Similarly, in ovarian cancer models, PHTPP reversed the growth-inhibitory effects of ERβ agonists, suggesting context-dependent modulation of ERβ signaling pathways [2].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1